Cas no 1261820-72-7 (3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl)

3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl is a biphenyl derivative featuring amino, chloro, and trifluoromethyl functional groups, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in cross-coupling reactions, while the amino group provides a reactive site for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are often incorporated into bioactive molecules. Its stability and well-defined reactivity profile make it a reliable building block for constructing complex aromatic systems. The chloro substituent further expands its applicability in metal-catalyzed transformations, offering synthetic flexibility.
3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl structure
1261820-72-7 structure
Product Name:3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl
CAS No:1261820-72-7
MF:C13H9ClF3N
MW:271.665472745895
CID:6018360
PubChem ID:145896070
Update Time:2025-06-10

3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl
    • [1,1'-Biphenyl]-3-amine, 5-chloro-3'-(trifluoromethyl)-
    • A1-30237
    • 1261820-72-7
    • 3-chloro-5-[3-(trifluoromethyl)phenyl]aniline
    • Z4023974195
    • EN300-7465402
    • 5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
    • Inchi: 1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7H,18H2
    • InChI Key: VRAYDFYJFQTXKQ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(C(F)(F)F)=C2)=CC(Cl)=CC(N)=C1

Computed Properties

  • Exact Mass: 271.0375615g/mol
  • Monoisotopic Mass: 271.0375615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.341±0.06 g/cm3(Predicted)
  • Boiling Point: 380.0±42.0 °C(Predicted)
  • pka: 3.08±0.11(Predicted)

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Additional information on 3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl

Comprehensive Overview of 3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl (CAS No. 1261820-72-7)

3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl (CAS No. 1261820-72-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This biphenyl derivative is characterized by its unique molecular structure, featuring an amino group, a chloro substituent, and a trifluoromethyl group. These functional groups contribute to its versatile reactivity, making it a valuable intermediate in the synthesis of complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where trifluoromethylated compounds are known to enhance bioavailability and metabolic stability.

The compound’s CAS number 1261820-72-7 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. In recent years, the demand for fluorinated organic compounds has surged due to their role in developing next-generation pharmaceuticals and advanced materials. A growing trend in the scientific community is the exploration of sustainable synthesis methods for such compounds, aligning with global efforts to reduce environmental impact. This has led to increased searches for terms like "green chemistry approaches for trifluoromethylation" and "efficient synthesis of biphenyl derivatives," reflecting the intersection of innovation and sustainability.

From a structural perspective, 3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl exhibits intriguing properties due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating amino group. This duality enables selective functionalization, a feature highly sought after in medicinal chemistry. For instance, it can serve as a building block for kinase inhibitors or GPCR-targeted drugs, topics frequently searched in academic and industrial circles. Additionally, its potential use in agrochemical formulations has sparked interest, as chloro- and trifluoromethyl-substituted compounds often exhibit enhanced pesticidal activity.

The compound’s relevance extends to material science, where its aromatic core and functional groups contribute to the development of organic electronic materials. Searches for "high-performance organic semiconductors" and "fluorinated aromatic compounds for OLEDs" highlight this niche application. Furthermore, the rise of AI-driven drug discovery has amplified interest in specialized intermediates like CAS 1261820-72-7, as machine learning models increasingly rely on structurally diverse datasets to predict novel bioactive molecules.

In summary, 3-Amino-5-chloro-3'-(trifluoromethyl)biphenyl (CAS No. 1261820-72-7) represents a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features and alignment with contemporary research trends, such as sustainable synthesis and AI-aided molecular design, underscore its importance in modern chemistry. As scientific inquiries evolve, this compound is poised to remain a focal point in innovation-driven industries.

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